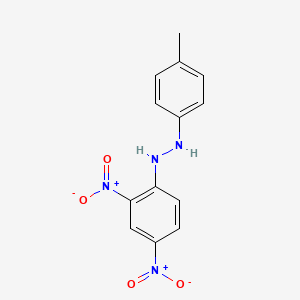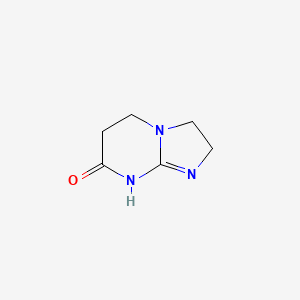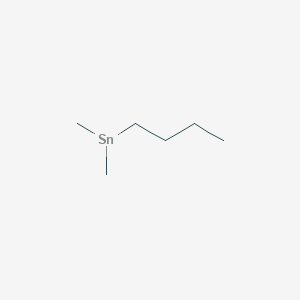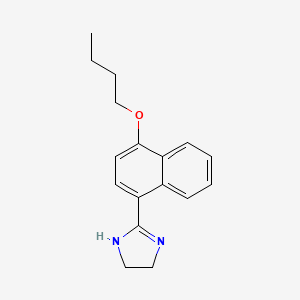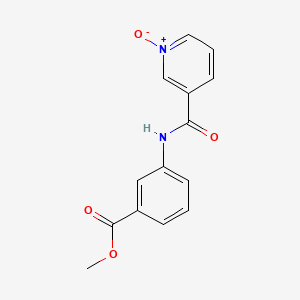
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide is a complex organic compound that features a benzoic acid moiety linked to a pyridine ring through an amide bond, with a methyl ester and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide typically involves multiple steps. One common approach is to start with the preparation of the benzoic acid derivative, followed by the introduction of the pyridine ring and the formation of the amide bond. The final steps involve the esterification and oxidation to form the N-oxide.
Preparation of Benzoic Acid Derivative: The benzoic acid derivative can be synthesized through the reaction of benzoic acid with appropriate reagents under controlled conditions.
Introduction of Pyridine Ring: The pyridine ring can be introduced through a coupling reaction with a pyridine derivative.
Formation of Amide Bond: The amide bond is formed by reacting the benzoic acid derivative with the pyridine derivative in the presence of coupling agents.
Esterification: The esterification step involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst.
Oxidation to N-Oxide: The final step involves the oxidation of the pyridine nitrogen to form the N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under strong oxidizing conditions.
Reduction: Reduction reactions can target the N-oxide group, converting it back to the pyridine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: Pyridine derivatives.
Substitution: Substituted aromatic compounds.
Hydrolysis: Carboxylic acid derivatives.
Applications De Recherche Scientifique
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide involves its interaction with specific molecular targets and pathways. The N-oxide group can participate in redox reactions, influencing cellular oxidative stress. The amide bond and aromatic rings can interact with biological macromolecules, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid derivatives: Compounds with similar benzoic acid moieties.
Pyridine derivatives: Compounds with pyridine rings and various functional groups.
Amide compounds: Molecules containing amide bonds linking different aromatic systems.
Uniqueness
Benzoic acid, 3-((3-pyridinylcarbonyl)amino)-, methyl ester, N-oxide is unique due to the combination of its structural features, including the benzoic acid moiety, pyridine ring, amide bond, methyl ester, and N-oxide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
65101-44-2 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
methyl 3-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C14H12N2O4/c1-20-14(18)10-4-2-6-12(8-10)15-13(17)11-5-3-7-16(19)9-11/h2-9H,1H3,(H,15,17) |
Clé InChI |
YFXGLUHJHWNAGZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=C[N+](=CC=C2)[O-] |
Solubilité |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


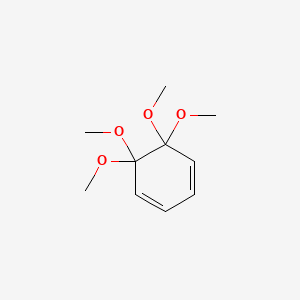

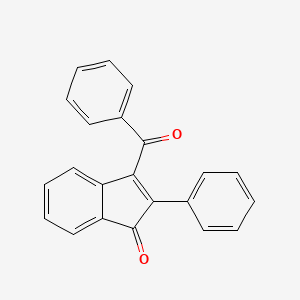

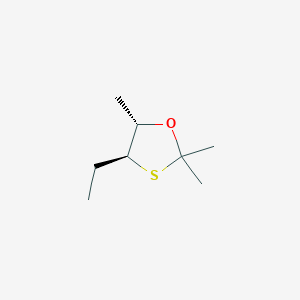

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

